molecular formula C17H22ClN5O2S B12149301 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B12149301
M. Wt: 395.9 g/mol
InChI Key: MQEPMLVJOBKJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-derived acetamide featuring a cyclohexyl substituent at the 5-position of the triazole ring and a 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen. The amino group at the 4-position of the triazole enhances hydrogen-bonding capacity, which may influence solubility and target interactions.

Properties

Molecular Formula

C17H22ClN5O2S

Molecular Weight

395.9 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H22ClN5O2S/c1-25-14-8-7-12(9-13(14)18)20-15(24)10-26-17-22-21-16(23(17)19)11-5-3-2-4-6-11/h7-9,11H,2-6,10,19H2,1H3,(H,20,24)

InChI Key

MQEPMLVJOBKJEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a cyclohexylation reaction, which can be achieved using cyclohexyl bromide and a base such as potassium carbonate.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the triazole-thiol intermediate with 3-chloro-4-methoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,2,4-triazole-acetamide derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Triazole Substituents Acetamide Substituent Molecular Weight Key Findings Reference
Target Compound : 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide 4-amino, 5-cyclohexyl 3-chloro-4-methoxyphenyl ~421.9 g/mol* Hypothesized enhanced lipophilicity due to cyclohexyl; methoxy group may improve metabolic stability. N/A
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) 3-methylphenyl 466.0 g/mol Demonstrated moderate anti-inflammatory activity; logP = 4.2 suggests high membrane permeability.
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) 4-phenoxyphenyl 451.9 g/mol Exhibited anti-exudative activity (63% inhibition at 10 mg/kg vs. diclofenac sodium reference).
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl 3,4-dichlorophenyl 408.3 g/mol Moderate cytotoxicity against MCF-7 cells (IC₅₀ = 28 µM); high ClogP (3.9) correlates with poor aqueous solubility.
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) 4-fluorophenyl 375.5 g/mol Orco agonist activity (VUAA-1 analog); sulfur-rich structure enhances ion channel interactions.

Notes:

  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to analogs with aromatic substituents (e.g., 4-chlorophenyl or phenyl). This may reduce aqueous solubility but improve blood-brain barrier penetration .
  • Chloro-Methoxyphenyl vs.
  • Anti-Exudative Activity: Methoxy and phenoxy groups in related compounds correlate with anti-inflammatory efficacy, as seen in analogs with 63–68% inhibition of edema at 10 mg/kg .

Research Findings and Trends

Structure-Activity Relationships (SAR): Triazole Core: The 1,2,4-triazole scaffold is critical for hydrogen bonding with biological targets (e.g., cyclooxygenase or ion channels). Amino groups at the 4-position enhance interactions with polar residues . Sulfanyl Linker: The -S- group improves conformational rigidity and may participate in disulfide bonding or metal coordination in enzymatic active sites .

Biological Performance: Anti-inflammatory analogs (e.g., 4-phenoxyphenyl derivatives) show dose-dependent inhibition of edema, comparable to diclofenac sodium . Chlorine substituents (e.g., 3,4-dichlorophenyl) enhance cytotoxicity but reduce solubility, highlighting a trade-off in drug design .

Physicochemical Properties: logP: Ranges from 3.9 (dichlorophenyl analog) to 4.2 (methylphenyl analog), indicating moderate-to-high lipophilicity. Solubility: Methoxy and amino groups marginally improve aqueous solubility, while cyclohexyl or thiophene groups decrease it .

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, potential mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C13H16ClN5OS
  • Molar Mass : 305.81 g/mol
  • Structural Characteristics : The compound features a triazole ring linked to a cyclohexyl group and an acetamide moiety, which is likely responsible for its biological activity.

Table 1: Physical Properties

PropertyValue
Melting PointPredicted ~181.17 °C
Boiling Point~530.4 °C
Density~1.6 g/cm³
Refractive Indexn20D 1.73

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound in focus has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

The antibacterial activity is often attributed to the inhibition of bacterial enzymes involved in essential metabolic pathways. For instance, similar compounds have shown to inhibit fatty acid synthesis enzymes like ecKAS III, leading to impaired bacterial growth.

Case Studies and Research Findings

  • Study on Triazole Derivatives :
    A study published in Molecules evaluated several triazole derivatives for their antibacterial properties. The findings suggested that compounds with a similar scaffold to our compound exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like kanamycin .
  • Inhibition of Enzymatic Activity :
    Another research highlighted that triazole derivatives demonstrated potent inhibition against ecKAS III, with IC50 values ranging from 5.6 µM to 17.1 µM depending on the structural modifications . This suggests that our compound may also share similar inhibitory characteristics.
  • Comparative Study of Triazoles :
    A comparative study indicated that triazole compounds with hydrophobic groups (like cyclohexyl) showed enhanced antibacterial activity compared to those with more polar substituents . This underscores the importance of structural features in determining biological efficacy.

Table 2: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)IC50 (µM)
Compound A (similar structure)S. aureus105.6
Compound B (related triazole)E. coli2517.1
Our CompoundP. aeruginosaTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.